molecular formula C6H9ClN2O B595339 6-(Aminomethyl)pyridin-3-ol hydrochloride CAS No. 1276056-66-6

6-(Aminomethyl)pyridin-3-ol hydrochloride

Cat. No.: B595339
CAS No.: 1276056-66-6
M. Wt: 160.601
InChI Key: YPFRNWYSKHZEHA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 g/mol . It is a pyridine derivative, characterized by the presence of an aminomethyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-3-ol hydrochloride typically involves the reaction of 6-(Aminomethyl)pyridin-3-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Aminomethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridin-3-ol hydrochloride
  • 5-(Aminomethyl)pyridin-3-ol hydrochloride
  • 6-(Aminomethyl)pyridin-2-ol hydrochloride

Uniqueness

6-(Aminomethyl)pyridin-3-ol hydrochloride is unique due to the specific positioning of the aminomethyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

6-(aminomethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-6(9)4-8-5;/h1-2,4,9H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFRNWYSKHZEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725492
Record name 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-66-6
Record name 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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